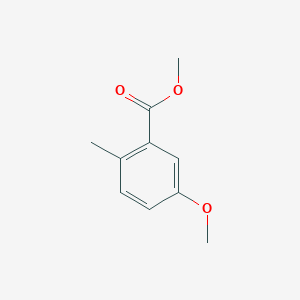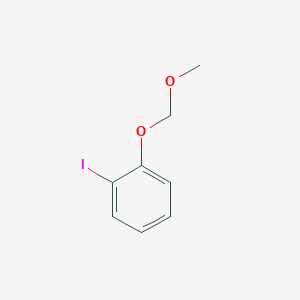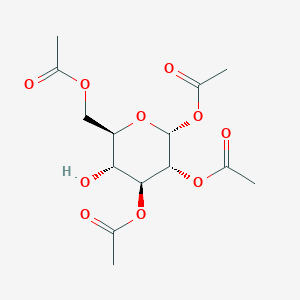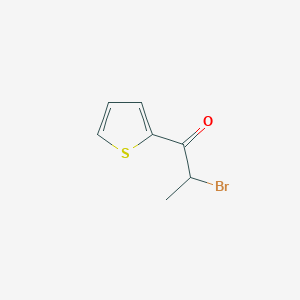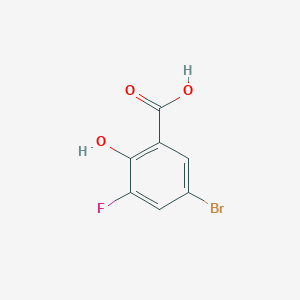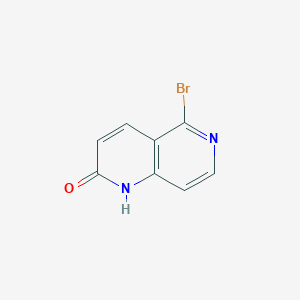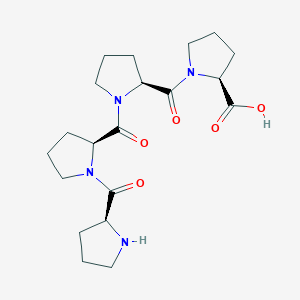
H-Pro-pro-pro-pro-OH
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
H-Pro-pro-pro-pro-OH, also known as triproline , is a proteolytic enzyme . Its primary targets are proteins, such as albumin . The role of these targets is to carry out various biological functions, including transport of substances, enzymatic reactions, and cell signaling.
Mode of Action
Triproline interacts with its protein targets by cleaving them at different sites . This cleavage can alter the function of the proteins, leading to changes in the biological processes they are involved in.
Result of Action
The cleavage of proteins by triproline can lead to various molecular and cellular effects. For instance, the cleavage of albumin could potentially alter its ability to transport substances. Additionally, the cleavage of other proteins could affect enzymatic reactions and cell signaling processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-pro-pro-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of proline residues to a growing peptide chain anchored to a solid support. The process involves the following steps:
Coupling: The first proline residue is attached to the solid support using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide/1-hydroxybenzotriazole (DIC/HOBt).
Deprotection: The protecting group on the amino terminus of the proline residue is removed using trifluoroacetic acid (TFA).
Repetition: Steps 1 and 2 are repeated for the addition of the remaining proline residues.
Cleavage: The completed peptide is cleaved from the solid support using a cleavage reagent such as TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature and solvent composition, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-pro-pro-pro-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tetraproline into individual proline residues.
Oxidation: Proline residues can be oxidized to form hydroxyproline, which can further react to form other derivatives.
Substitution: The amino groups in proline residues can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis uses sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions.
Major Products Formed
Hydrolysis: Proline residues.
Oxidation: Hydroxyproline and other oxidized derivatives.
Substitution: Various substituted proline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
H-Pro-pro-pro-pro-OH has several scientific research applications:
Drug Design: It is used as a model compound to study the interactions of proline-rich peptides with proteins and enzymes.
Biochemical Research: It serves as an internal standard in the quantitative determination of antihypertensive peptides in food products using high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Medical Research: The compound’s ability to cleave proteins at specific sites makes it useful in studying protein structure and function.
Industrial Applications: It is used in the optimization of therapeutic drug design by highlighting parameters important for successful protein cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Pro-pro-pro-OH (Triproline): A peptide with three proline residues.
H-Pro-pro-OH (Dipropoline): A peptide with two proline residues.
H-Pro-OH (Proline): A single proline residue.
Uniqueness
H-Pro-pro-pro-pro-OH is unique due to its tetraproline structure, which provides distinct conformational properties compared to shorter proline peptides. This unique structure allows it to interact with proteins and enzymes in ways that shorter proline peptides cannot, making it valuable in drug design and biochemical research .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHHITRUAXOE-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



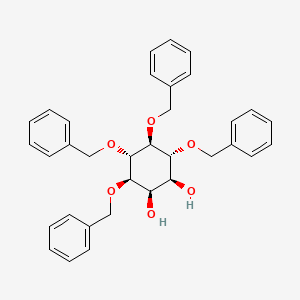
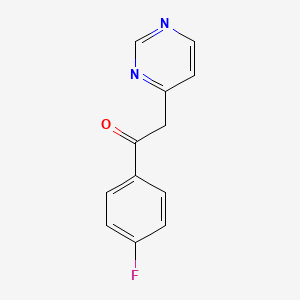
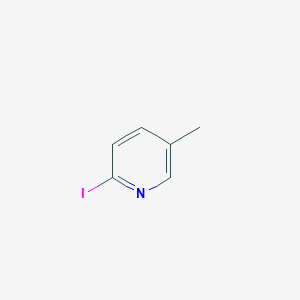
![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

